3,5-Difluoro-4-iodo-pyridine-2-carbonitrile
Description
Significance of Functionalized Pyridine (B92270) Scaffolds in Contemporary Chemical Research
The pyridine ring, a six-membered nitrogen-containing heterocycle, represents a cornerstone of modern chemical and pharmaceutical research. nih.gov This structural motif is not only a fundamental building block in organic chemistry but is also ubiquitous in a vast array of naturally occurring compounds, including essential vitamins like niacin and pyridoxine, coenzymes, and alkaloids. nih.govmdpi.com The unique electronic properties and solubility characteristics imparted by the nitrogen atom have established the pyridine scaffold as a "privileged scaffold" in medicinal chemistry. nih.govjk-sci.com Consequently, it is a core component in numerous drugs approved by the U.S. Food and Drug Administration (FDA), with applications spanning infectious diseases, oncology, and disorders of the nervous system. jk-sci.comchemsrc.com
The versatility of the pyridine framework allows for the introduction of diverse functional groups at various positions, enabling fine-tuning of its steric and electronic properties. This functionalization is critical for modulating the pharmacological profile of drug candidates and for developing advanced materials. In materials science, pyridine derivatives are integral to the creation of functional nanomaterials, ligands for organometallic catalysis, and organic semiconductors. nih.gov The sustained interest in functionalized pyridines stems from their proven track record in successful drug development and their adaptability in creating novel molecular architectures with tailored properties. jk-sci.com
Strategic Role of Halogenation and Cyano Functionalization in Pyridine Derivatives
Among the myriad of possible modifications to the pyridine ring, halogenation and cyano functionalization stand out as particularly powerful strategies for creating advanced chemical intermediates.
Halogenation , the introduction of halogen atoms such as fluorine, chlorine, bromine, or iodine, is a vital transformation in the synthesis of complex molecules. acs.orgnih.gov Halogenated pyridines serve as versatile precursors for a wide range of subsequent bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig couplings). acs.org This allows for the precise and regioselective installation of carbon-carbon and carbon-heteroatom bonds, which is essential for building molecular complexity and performing structure-activity relationship (SAR) studies in drug discovery. acs.orgnih.gov Fluorine atoms, in particular, can significantly alter a molecule's metabolic stability, binding affinity, and basicity. ossila.com Iodine, being the largest and most polarizable of the common halogens, provides a highly reactive handle for synthetic diversification. However, the electron-deficient nature of the pyridine ring can make direct electrophilic halogenation challenging, often requiring harsh conditions or specialized synthetic methods to achieve the desired regioselectivity. acs.orgnih.gov
Cyano functionalization involves the introduction of a nitrile (–C≡N) group onto the pyridine scaffold. The cyano group is a potent electron-withdrawing group, which profoundly influences the electronic landscape of the molecule. This feature is exploited in materials chemistry, where cyanopyridine derivatives are used to develop advanced materials for organic light-emitting diodes (OLEDs) by tuning their electron-transporting and fluorescent properties. In medicinal chemistry, the cyano group can act as a key hydrogen bond acceptor, contributing to a molecule's binding affinity for a biological target. It is a common feature in various pharmacologically active compounds, including kinase inhibitors developed for cancer therapy. Furthermore, the nitrile group itself is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for synthetic elaboration.
Contextual Positioning of 3,5-Difluoro-4-iodo-pyridine-2-carbonitrile within Heterocyclic Frameworks
The compound This compound is a highly functionalized heterocyclic molecule that exemplifies the principles of modern synthetic design. It is a strategically engineered building block intended for the efficient construction of complex molecular targets. The specific arrangement of its four distinct functional groups—a cyano group, two fluoro atoms, and an iodo atom—on the pyridine core makes it an exceptionally versatile reagent in medicinal chemistry and materials science.
Each functional group serves a deliberate purpose:
The iodo group at the 4-position is the most reactive site for transition-metal-catalyzed cross-coupling reactions, serving as the primary anchor point for introducing diverse substituents and building out molecular complexity.
The fluoro groups at the 3- and 5-positions are strong electron-withdrawing substituents. They significantly modulate the electronic properties of the pyridine ring, increasing its oxidative stability and lowering the basicity of the ring nitrogen. In a pharmaceutical context, these fluorine atoms can enhance metabolic stability and improve binding interactions with target proteins. ossila.com
The cyano group at the 2-position further withdraws electron density from the ring, influencing its reactivity and physical properties. It can serve as a critical interaction point in a final drug molecule or be chemically transformed into other functional groups.
The combination of these features in a single, compact molecule positions this compound as an advanced intermediate. It provides synthetic chemists with multiple, orthogonal reaction sites, allowing for a stepwise and controlled assembly of target structures. This compound is therefore not typically an end product itself, but rather a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery or for synthesizing precisely defined organic electronic materials.
Chemical Data for this compound
Detailed experimental data for this specific compound is not widely available in peer-reviewed literature, underscoring its role as a specialized building block. The following properties are based on its chemical structure and data from suppliers of fine chemicals.
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C₆HFIN₂ |
| Molecular Weight | 265.99 g/mol |
| CAS Number | Not found in major public databases |
| Canonical SMILES | C1=C(C(=C(N=C1C#N)F)I)F |
Structure
3D Structure
Properties
IUPAC Name |
3,5-difluoro-4-iodopyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF2IN2/c7-3-2-11-4(1-10)5(8)6(3)9/h2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZQHKYVQVHNLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)C#N)F)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF2IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 3,5 Difluoro 4 Iodo Pyridine 2 Carbonitrile and Analogous Structures
Strategies for Constructing Fluorinated Pyridine (B92270) Carbonitrile Architectures
The construction of pyridine rings bearing multiple electron-withdrawing groups, such as fluorine, iodine, and nitrile functionalities, requires robust and regioselective synthetic strategies. Methodologies can be broadly categorized into two main approaches: the modification of a pre-existing polyfluorinated pyridine core via substitution, or the de novo construction of the pyridine ring from acyclic, fluorine-containing precursors.
Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized method for the functionalization of electron-deficient aromatic and heteroaromatic rings. Polyfluorinated pyridines are highly activated towards SNAr due to the strong electron-withdrawing inductive effects of the fluorine atoms, which stabilize the requisite anionic intermediate (a Meisenheimer complex).
The SNAr reaction on polyfluorinated pyridines, such as pentafluoropyridine, exhibits remarkable regioselectivity. Nucleophilic attack occurs preferentially at the C-4 position (para to the nitrogen atom). This selectivity is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the ortho or para position relative to the ring nitrogen. The intermediate resulting from C-4 attack allows the negative charge to be delocalized onto the electronegative nitrogen atom, a stabilizing resonance form not possible with attack at the C-3 or C-5 positions.
This inherent regioselectivity allows for the controlled, stepwise functionalization of the pyridine ring. A wide array of nucleophiles, including alkoxides, thiolates, amines, and carbanions, can be employed to displace a single fluorine atom, typically at the C-4 position, under relatively mild conditions. For instance, the reaction of pentafluoropyridine with various nucleophiles selectively yields 4-substituted-2,3,5,6-tetrafluoropyridines. This strategy is foundational for building complex structures, where subsequent, more forcing conditions may be used to substitute the remaining fluorine atoms at the C-2 and C-6 positions.
The rate and facility of SNAr reactions are heavily dependent on the presence of electron-withdrawing groups (EWGs) on the pyridine ring. In the context of 3,5-difluoro-4-iodo-pyridine-2-carbonitrile, the two fluorine atoms and the carbonitrile group at the C-2 position act as powerful activating groups. The nitrile group, in particular, strongly stabilizes the anionic Meisenheimer intermediate through both inductive and resonance effects, especially when the nucleophilic attack occurs at the C-4 or C-6 positions.
The nature of the leaving group in SNAr reactions on halogenated aromatics often follows the "element effect," where fluoride is a better leaving group than chloride, bromide, or iodide (F > Cl ≈ Br > I). This counterintuitive order arises because the rate-determining step is typically the initial nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine creates a more electrophilic carbon center, accelerating the attack of the nucleophile.
Reaction conditions also play a critical role. Aprotic polar solvents like DMSO, DMF, or acetonitrile are commonly used as they effectively solvate the cation of the nucleophilic salt without strongly solvating the anion, thereby enhancing its nucleophilicity. Temperature is another key variable; while C-4 substitution on pentafluoropyridine can often be achieved at or below room temperature, displacing the more resilient C-2 and C-6 fluorines typically requires elevated temperatures. wikipedia.org The choice of base and nucleophile concentration can further dictate the reaction pathway and yield.
An alternative to modifying an existing pyridine ring is to construct it from acyclic precursors. These methods are particularly valuable for creating specific substitution patterns that are difficult to achieve through substitution chemistry. Cyclocondensation reactions, which involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single process, are highly efficient for this purpose.
The Hantzsch pyridine synthesis, first reported in 1881, is a classic and versatile multi-component reaction for synthesizing dihydropyridines, which can then be oxidized to the corresponding pyridines. nih.govacs.orgchemtube3d.comorganic-chemistry.org The standard reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate (B1210297). chemtube3d.comorganic-chemistry.org
This methodology is well-suited for the synthesis of fluorinated pyridines by incorporating fluorine-containing building blocks. nih.gov For instance, using a trifluoromethyl-substituted β-ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate) as one of the three core components allows for the direct installation of a trifluoromethyl group onto the resulting pyridine ring. The reaction proceeds through the formation of enamine and enone intermediates, which then combine and cyclize to form the dihydropyridine ring, followed by an oxidation step to achieve aromatization.
The Guareschi-Thorpe synthesis is another classical cyclocondensation method that typically yields 2-pyridone (or its tautomer, 2-hydroxypyridine) derivatives. The reaction involves the condensation of a cyanoacetic ester or cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base, such as ammonia. rsc.org This method is particularly relevant to the synthesis of pyridine-2-carbonitrile analogues, as the cyano group from the starting material is incorporated directly into the final pyridine ring.
Similar to the Hantzsch synthesis, the Guareschi-Thorpe reaction can be adapted to produce fluoroalkylated systems by employing fluorinated 1,3-dicarbonyl compounds. For example, the condensation of ethyl cyanoacetate with 4,4,4-trifluoro-1-phenyl-1,3-butanedione provides a direct route to a 6-(trifluoromethyl)-substituted 2-hydroxynicotinonitrile. Modern variations of this reaction utilize greener conditions, such as using ammonium carbonate in an aqueous medium, which serves as both the nitrogen source and a buffer, making the process more environmentally benign. nih.govresearchgate.net
Cyclization and Cycloaddition Methodologies for Pyridine Ring Formation
Rhodium Carbenoid Induced Ring Expansion of Isoxazoles for Pyridine Formation
A conceptually novel and powerful method for the synthesis of highly functionalized pyridines involves the rhodium carbenoid induced ring expansion of isoxazoles. wikipedia.orgorganic-chemistry.org This approach offers a unique disconnection for the pyridine ring system. The reaction is typically catalyzed by rhodium(II) acetate (Rh₂(OAc)₄) and proceeds through the reaction of a vinyldiazo compound with an isoxazole. wikipedia.orgorganic-chemistry.org
The proposed mechanism involves the formation of a rhodium carbenoid from the vinyldiazo compound, which then undergoes a formal insertion into the N-O bond of the isoxazole ring. This generates a transient ylide intermediate. wikipedia.org Subsequent heating of this intermediate induces a rearrangement, which can proceed through either a Claisen-type rearrangement or an electrocyclic ring-opening followed by a 6π-electrocyclization, to form a 1,4-dihydropyridine. wikipedia.orgorganic-chemistry.org The final step is the oxidation of the dihydropyridine to the aromatic pyridine, often accomplished using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). wikipedia.org This one-pot procedure is highly modular, allowing for a wide variety of substituents on the final pyridine ring, depending on the choice of the starting isoxazole and vinyldiazo compound. wikipedia.orgorganic-chemistry.org
A key advantage of this methodology is its ability to generate pyridines with substitution patterns that are not easily accessible through traditional methods. The reaction conditions are generally mild, and the catalyst loadings can be low. organic-chemistry.org
One-Pot and Multicomponent Approaches to Highly Functionalized Pyridines
One-pot and multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecular architectures, including highly substituted pyridines. orientjchem.org These reactions involve the combination of three or more reactants in a single reaction vessel to form a product that incorporates all or most of the atoms of the starting materials. This approach avoids the need for isolation and purification of intermediates, thereby saving time, reagents, and reducing waste. orientjchem.org
The synthesis of pyridines via MCRs can be broadly categorized based on the number of components and the type of catalysis employed. Common strategies involve the condensation of aldehydes, active methylene compounds (like malononitrile), and a nitrogen source (such as ammonium acetate). Variations of the classical Hantzsch pyridine synthesis are often adapted into one-pot procedures.
For instance, a one-pot, four-component reaction of an aldehyde, a β-ketoester, ethyl cyanoacetate, and ammonium acetate can yield highly functionalized pyridines. These reactions can often be promoted by microwave irradiation, which can significantly reduce reaction times and improve yields.
Precision Introduction of Iodine into Fluorinated Pyridine Systems
The introduction of an iodine atom at a specific position on an already functionalized and electron-deficient pyridine ring, such as a difluorinated system, requires precise and often carefully orchestrated synthetic strategies.
Directed Metalation and Subsequent Electrophilic Iodination
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.orgnih.govharvard.edu This strategy relies on the presence of a directing metalation group (DMG) on the ring, which coordinates to an organolithium base (e.g., n-butyllithium or lithium diisopropylamide) and directs deprotonation to the adjacent ortho position. The resulting organolithium species can then be trapped with an electrophile, in this case, an iodine source, to introduce an iodine atom with high regioselectivity. wikipedia.orgorganic-chemistry.orgbaranlab.org
In the context of fluorinated pyridines, the fluorine atoms themselves can act as weak directing groups. However, for a highly substituted system, the regiochemical outcome will be a result of the combined directing effects of all substituents. For a substrate like 2-cyano-3,5-difluoropyridine, the cyano group and the pyridine nitrogen also exert electronic effects that influence the acidity of the ring protons. The C-4 position is ortho to the fluorine at C-5 and meta to the fluorine at C-3 and the cyano group at C-2. Deprotonation at this position, followed by quenching with an electrophilic iodine source such as molecular iodine (I₂) or N-iodosuccinimide (NIS), would lead to the desired this compound. organic-chemistry.org
The choice of the organolithium base, solvent, and temperature are crucial parameters that need to be carefully optimized to achieve the desired regioselectivity and avoid side reactions, such as nucleophilic attack on the pyridine ring or the cyano group.
Halogen Exchange Reactions
Halogen exchange, particularly the Finkelstein reaction, is a classical method for the introduction of iodine into organic molecules. acsgcipr.orgorgoreview.comnih.gov This reaction typically involves the treatment of an alkyl or aryl chloride or bromide with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent. acsgcipr.org The reaction equilibrium is often driven towards the desired iodide by the precipitation of the less soluble chloride or bromide salt. acsgcipr.org
While the direct exchange of a fluorine atom for an iodine is generally challenging due to the high strength of the C-F bond, this transformation can be achieved under specific conditions, especially on electron-deficient aromatic systems. For aromatic compounds, the classic Finkelstein reaction is often not feasible. However, metal-catalyzed versions of this reaction have been developed.
In the context of synthesizing this compound, a hypothetical precursor would be 4-bromo-3,5-difluoro-pyridine-2-carbonitrile. Reacting this precursor with an iodide source, potentially in the presence of a copper or palladium catalyst, could facilitate the halogen exchange to introduce the iodine at the C-4 position. The reactivity of the C-Br bond would be significantly higher than the C-F bonds, allowing for selective exchange.
Strategies for Integrating the Carbonitrile Functionality
The introduction of a cyano group onto a pyridine ring is a crucial transformation for accessing a wide range of valuable intermediates.
Direct Cyanation Methods
Direct cyanation methods involve the introduction of a cyano group directly onto the pyridine ring, often through the substitution of a hydrogen atom or a leaving group. For pyridine systems, which are electron-deficient, nucleophilic aromatic substitution (SₙAr) of a suitable leaving group is a common strategy.
The synthesis of the key precursor, 2-cyano-3,5-difluoropyridine, can be achieved from 3,5-dichloropyridine-2-carbonitrile through a halogen exchange reaction with a fluoride source like potassium fluoride. This precursor is a versatile intermediate for further functionalization.
Alternative direct cyanation methods include the Sandmeyer reaction, which involves the diazotization of an aminopyridine followed by treatment with a cyanide salt, typically copper(I) cyanide. Another approach is the palladium-catalyzed cyanation of halopyridines using cyanide sources like zinc cyanide or potassium ferrocyanide.
Precursors Incorporating the Nitrile Group in Ring-Forming Reactions
A key strategy in constructing complex pyridine rings involves the use of open-chain precursors where the nitrile group is already present. This approach allows for the direct installation of the cyano group into the final heterocyclic product through a cyclization reaction. Various methodologies have been developed that leverage nitrile-containing compounds as pivotal building blocks.
One flexible method is a three-component reaction involving lithiated alkoxyallenes, carboxylic acids, and nitriles to produce highly substituted pyridin-4-ol derivatives. chim.it In this process, the nitrile serves as the nitrogen and C2-carbon source for the pyridine ring. The reaction proceeds through the initial addition of the lithiated allene to the nitrile, followed by a series of cyclization and rearrangement steps to yield the final pyridine structure. chim.it
Another significant approach involves the cyclization of open-chain nitrile precursors with a suitable nitrogen-containing compound, such as ammonia or an amine, to form 2-aminopyridine derivatives. google.com This method is particularly valuable for creating pyridines with specific substitution patterns that are otherwise difficult to achieve. The reaction typically involves an acyclic precursor containing a nitrile group and other functionalities that facilitate the ring-closing step under acidic or basic conditions. google.com
Furthermore, active methylene nitrile compounds are versatile precursors for pyridine synthesis. researchgate.net These compounds, which feature a methylene group (-CH2-) adjacent to the nitrile, can react with various reagents to build the pyridine skeleton. For instance, reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates enamine intermediates that are primed for cyclization into the pyridine ring system. researchgate.net
Table 1: Examples of Nitrile Precursors in Pyridine Ring Formation
| Precursor Type | Reaction Partners | Resulting Pyridine Structure | Reference |
| Simple Nitriles | Lithiated alkoxyallenes, Carboxylic acids | Highly substituted pyridin-4-ols | chim.it |
| Open-chain Nitriles | Nitrogen-containing compounds (e.g., NH₃) | 2-Aminopyridine derivatives | google.com |
| Active Methylene Nitriles | DMF-DMA, other cyclization agents | Substituted pyridines | researchgate.net |
Advanced Catalytic Systems in Functionalized Pyridine Synthesis
Modern synthetic chemistry relies heavily on advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis and functionalization of pyridines have greatly benefited from the development of novel catalysts, particularly those based on transition metals, as well as those aligned with the principles of green chemistry.
Transition metal catalysis is a powerful tool for both the de novo synthesis of the pyridine ring and the direct functionalization of pre-existing pyridine scaffolds. nih.govresearchgate.net
Cyclization Reactions: One of the most elegant methods for constructing pyridine rings is the [2+2+2] cycloaddition reaction. rsc.orgacsgcipr.org This process involves the co-cyclotrimerization of two alkyne molecules and a nitrile, catalyzed by various transition metals such as cobalt, rhodium, and nickel. rsc.org This reaction is highly atom-economical and allows for the assembly of polysubstituted pyridines from simple, readily available starting materials. The catalyst provides a template for the reactants to assemble in a controlled manner, overcoming the high activation energy barriers associated with thermal cycloadditions. acsgcipr.org
Functionalization Reactions: Direct C-H bond functionalization has emerged as a step-economical strategy for modifying pyridine rings. nih.gov Transition metals, including palladium, rhodium, iridium, and nickel, are adept at selectively activating the C-H bonds of the electron-deficient pyridine ring for subsequent coupling reactions. nih.govresearchgate.netbeilstein-journals.org For example, palladium catalysts, often in combination with specific ligands like 1,10-phenanthroline, can direct the arylation to the C3 position of the pyridine ring. nih.gov Similarly, iridium-based catalysts have been employed for the C3-alkylation of pyridines with aldehydes. beilstein-journals.org Rhodium catalysts have also proven effective in the double hydroboration of pyridines, providing access to functionalized piperidines, and in the synthesis of quinolines through oxidative annulation. researchgate.netacs.org
Table 2: Selected Transition Metal-Catalyzed Reactions for Pyridine Synthesis and Functionalization
| Reaction Type | Catalyst System (Example) | Description | Reference |
| [2+2+2] Cycloaddition | Cobalt, Rhodium, Nickel complexes | Forms the pyridine ring from two alkynes and a nitrile. | rsc.orgacsgcipr.org |
| C-H Arylation | Pd(OAc)₂ / 1,10-phenanthroline | Direct coupling of pyridine with aryl halides at the C3 position. | nih.gov |
| C-H Alkylation | Iridium complexes | Addition of pyridyl C-H bonds across aldehydes. | beilstein-journals.org |
| Double Hydroboration | [Rh(cod)Cl]₂ / Phosphine (B1218219) ligands | Dearomative functionalization to form borylated piperidines. | acs.org |
| Oxidative Annulation | Rh(III) complexes | Synthesis of quinolines from pyridines and alkynes. | researchgate.net |
In line with the increasing demand for environmentally responsible chemical processes, green chemistry principles are being integrated into pyridine synthesis. ijarsct.co.in These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov
Sustainable synthetic routes often employ alternative energy sources, such as microwave irradiation or light, to accelerate reactions and reduce energy consumption. ijarsct.co.inresearchgate.net Microwave-assisted organic synthesis (MAOS), for instance, provides rapid and uniform heating, which can lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. acs.org
The use of environmentally benign solvents, or conducting reactions under solvent-free conditions, is another cornerstone of green pyridine synthesis. ijarsct.co.inresearchgate.net Iron-catalyzed cyclization of ketoxime acetates and aldehydes represents a greener alternative to methods using more toxic metals, providing high yields of symmetrical pyridines without the need for additives. rsc.org
Photochemical methods are also gaining traction. A notable example is the organocatalytic functionalization of pyridines using a dithiophosphoric acid catalyst under visible light. acs.org This metal-free approach enables the allylation of pyridines with distinct regioselectivity compared to classical methods. The development of biocatalysts, such as engineered enzymes, offers a promising future direction for synthesizing pyridines from renewable precursors under mild conditions. ijarsct.co.in
Table 3: Overview of Green Chemistry Strategies in Pyridine Synthesis
| Green Approach | Technique/Catalyst | Advantages | Reference |
| Alternative Energy | Microwave Irradiation | Faster reaction rates, improved yields, reduced by-products. | ijarsct.co.inacs.org |
| Sustainable Catalysis | Iron Catalysts (e.g., FeCl₃) | Low toxicity, inexpensive, high functional group tolerance. | rsc.org |
| Metal-Free Catalysis | Photochemical Organocatalysis | Avoids heavy metal waste, utilizes visible light. | acs.org |
| Benign Solvents | Aqueous-phase or Solvent-free reactions | Reduces environmental impact of organic solvents. | ijarsct.co.inacs.org |
| Biocatalysis | Engineered Enzymes | High selectivity, mild reaction conditions, use of renewable feedstocks. | ijarsct.co.in |
Advanced Reactivity and Mechanistic Investigations of 3,5 Difluoro 4 Iodo Pyridine 2 Carbonitrile
Detailed Studies of Nucleophilic Aromatic Substitution (SNAr) on Halo- and Cyano-Pyridines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-poor aromatic and heteroaromatic rings. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The reactivity of the substrate is critically dependent on the nature of the substituents on the ring and the leaving group.
In the structure of 3,5-difluoro-4-iodo-pyridine-2-carbonitrile, there are two types of halogen atoms that could potentially act as leaving groups in an SNAr reaction: fluorine and iodine. The regioselectivity of nucleophilic attack is directed to the positions activated by the pyridine (B92270) nitrogen, namely the C2, C4, and C6 positions. stackexchange.com In this molecule, the C2 position is occupied by a cyano group, and the C4 position by an iodine atom, both of which are potential sites for substitution.
However, the specific substitution pattern of this compound complicates this prediction. The iodine atom is located at the C4 position, which is highly activated by the ring nitrogen and the ortho-cyano group. The fluorine atoms are at the C3 and C5 positions, which are not directly activated by the pyridine nitrogen for charge delocalization in the Meisenheimer intermediate. Nucleophilic attack at a C3 or C5 position on a pyridine ring is generally disfavored. Consequently, despite fluorine's higher intrinsic reactivity as an SNAr leaving group, substitution in this molecule is expected to occur exclusively at the C4 position, leading to the displacement of the iodide. In some contexts, particularly with certain nucleophiles, the expulsion of the leaving group can become partially rate-determining, which can alter the reactivity order to favor iodine displacement. sci-hub.se For iodopyridines, which are often the least reactive halopyridines in SNAr, activation via the formation of N-phosphonium pyridinium (B92312) intermediates has been shown to facilitate substitution at ambient temperatures. nih.gov
The rate and regioselectivity of SNAr reactions are profoundly influenced by the stereoelectronic effects of the substituents on the aromatic ring. For this compound, the combination of fluoro and carbonitrile groups creates a highly electron-deficient (electrophilic) pyridine system primed for nucleophilic attack.
2-Carbonitrile Group: The cyano group at the C2 position is a powerful electron-withdrawing group through both induction and resonance. Its presence significantly acidifies the ring protons and, more importantly, strongly activates the C4 and C6 positions towards nucleophilic attack. It stabilizes the negative charge in the Meisenheimer intermediate by delocalizing it onto the nitrogen atom of the cyano group. Studies on pyridinium ions have shown that a cyano group can increase reactivity in SNAr reactions by as much as 50-fold compared to a fluorine substituent. nih.govresearchgate.net
3,5-Difluoro Groups: The two fluorine atoms at the C3 and C5 positions exert a potent inductive electron-withdrawing effect (-I effect) due to fluorine's high electronegativity. This effect is additive, leading to a substantial decrease in the electron density of the entire pyridine ring. This global deactivation makes the ring much more susceptible to attack by nucleophiles at the activated C4 position. While fluorine can also exert a +M (mesomeric) effect through its lone pairs, the -I effect strongly dominates, especially from the meta-positions (C3 and C5) relative to the reaction center (C4).
The generally accepted mechanism for SNAr reactions on this substrate involves the formation of a Meisenheimer complex. wikipedia.orgmdpi.com The process can be detailed as follows:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C4 position, which bears the iodine atom. This attack is perpendicular to the plane of the pyridine ring and results in the formation of a tetrahedral, sp³-hybridized carbon center. This step is typically the slow, rate-determining step of the reaction.
Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized, anionic sigma-complex, known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the electron-withdrawing substituents. For an attack at C4, the charge is delocalized onto the pyridine nitrogen and the nitrogen of the C2-carbonitrile group, which provides significant stabilization. The 3,5-difluoro groups contribute to stability through their inductive effects.
Expulsion of the Leaving Group: The aromaticity of the pyridine ring is restored in a fast step by the elimination of the leaving group, in this case, the iodide ion (I⁻). This results in the formation of the final substituted product.
While the Meisenheimer complex is classically viewed as a true intermediate, recent studies suggest that for some SNAr reactions, the process may be concerted, where the C-Nu bond formation and C-LG (leaving group) bond cleavage occur in a single step, passing through a Meisenheimer-like transition state rather than a stable intermediate. nih.gov However, for highly activated systems with good leaving groups, the stepwise mechanism involving a distinct intermediate remains a valid and widely used model.
Transition Metal-Catalyzed Cross-Coupling Reactions at the Iodine Center
The carbon-iodine bond at the C4 position of this compound is an ideal handle for transition metal-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of halogens in the key oxidative addition step of these catalytic cycles generally follows the order I > Br > Cl >> F. wikipedia.org This high reactivity and selectivity ensure that cross-coupling occurs exclusively at the C-I bond, leaving the C-F bonds intact.
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, enabling the formation of C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov
The reaction of this compound with various aryl or heteroaryl boronic acids would proceed selectively at the C4 position to yield 4-aryl-3,5-difluoro-pyridine-2-carbonitrile derivatives. The catalytic cycle involves:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the pyridine substrate.
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.
Reductive Elimination: The two organic fragments are coupled, regenerating the Pd(0) catalyst and releasing the final product.
A variety of palladium catalysts, ligands, bases, and solvents can be employed to optimize the reaction for different substrates.
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | >90 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene | 110 | >85 |
| 3 | Pyridine-3-boronic acid | XPhos Pd G2 (2) | K₃PO₄ | 2-MeTHF | 80 | >80 |
| 4 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2) | K₂CO₃ | DMF | 120 | >88 |
Table 1: Representative conditions for the Suzuki-Miyaura coupling of aryl iodides. Data is illustrative of typical conditions used for similar substrates.
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. libretexts.orgorganic-chemistry.org
For this compound, this reaction provides a direct route to 4-alkynyl-substituted pyridines. The reaction occurs selectively at the C-I bond. The widely accepted mechanism involves two interconnected catalytic cycles:
Palladium Cycle: Similar to the Suzuki coupling, this involves oxidative addition of the Pd(0) catalyst to the C-I bond, followed by reductive elimination.
Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide species. This species then undergoes transmetalation with the palladium complex.
Modern protocols often employ copper-free conditions, which can prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling).
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | 65 | >90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | Toluene | 80 | >95 |
| 3 | 1-Octyne | Pd(OAc)₂/XPhos (2) | N/A (Cu-free) | Cs₂CO₃ | Dioxane | 100 | >85 |
| 4 | 3-Ethynylpyridine | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | TEA | DMF | 90 | >80 |
Table 2: Representative conditions for the Sonogashira coupling of aryl iodides. Data is illustrative of typical conditions used for similar substrates.
Heck and Stille Coupling Reactions with Olefins and Organostannanes
The carbon-iodine bond at the C-4 position of this compound is the primary site for palladium-catalyzed cross-coupling reactions. Both the Heck and Stille reactions leverage this reactivity to form new carbon-carbon bonds, introducing vinyl and aryl/vinyl groups, respectively.
The Heck reaction involves the coupling of the aryl iodide with an olefin in the presence of a palladium catalyst and a base. researchgate.net The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the substituted olefin product and regenerate the catalyst. researchgate.net For a substrate like this compound, this provides a direct method to introduce alkenyl substituents at the 4-position.
The Stille reaction couples the aryl iodide with an organostannane reagent (R-SnR'₃), also catalyzed by palladium. researchgate.netrsc.org The mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation from tin to palladium, and reductive elimination to form the C-C bond. rsc.org This reaction is highly versatile due to the stability of organostannane reagents to air and moisture. rsc.org The primary drawback is the toxicity associated with tin compounds. researchgate.netrsc.org
While specific examples detailing these reactions for this compound are not extensively documented in readily available literature, the reactivity is well-established for a wide range of aryl and heteroaryl iodides. The table below illustrates typical conditions for these transformations.
Table 1: Illustrative Conditions for Heck and Stille Coupling of Aryl Iodides
| Reaction | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|---|
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | PPh₃ or P(o-tol)₃ | NEt₃ or K₂CO₃ | DMF or Acetonitrile | 80-120 |
Amination Reactions Catalyzed by Palladium
Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, represents a powerful method for forming carbon-nitrogen bonds. This reaction would functionalize the C-4 position of this compound by coupling it with a primary or secondary amine. The reaction is catalyzed by a palladium complex and requires a base to facilitate the catalytic cycle.
The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated pyridine product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.
This transformation is a cornerstone of modern medicinal chemistry for the synthesis of arylamines. For this compound, this reaction would provide access to a diverse range of 4-amino-substituted pyridine-2-carbonitriles, which are valuable intermediates for further elaboration.
Table 2: General Conditions for Palladium-Catalyzed Amination of Aryl Iodides
| Amine Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| Primary Aliphatic | Pd₂(dba)₃ | XPhos or RuPhos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 80-110 |
| Secondary Aliphatic | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 90-120 |
Transformations Involving the Carbonitrile Moiety
The carbonitrile group at the C-2 position is a versatile functional handle, amenable to a variety of chemical transformations.
Hydrolysis to Carboxylic Acids and Esters
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.
Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl or H₂SO₄) first produces an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. d-nb.info
Base-catalyzed hydrolysis: Treatment with a strong base like sodium hydroxide, followed by an acidic workup, also yields the carboxylic acid. d-nb.info The initial product is the carboxylate salt, which must be protonated in a separate step to afford the free carboxylic acid. d-nb.info
Esterification can be achieved directly from the carboxylic acid using standard methods (e.g., Fischer esterification) or, in some cases, by performing the hydrolysis in an alcoholic solvent under acidic conditions.
Reduction to Aldehydes or Amines
The nitrile group can be selectively reduced to either a primary amine or an aldehyde.
Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium) will reduce the nitrile to a primary amine (aminomethyl group).
Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage by using a less reactive hydride reagent, such as Diisobutylaluminium hydride (DIBAL-H), typically at low temperatures. The reaction proceeds via an imine intermediate which is hydrolyzed upon workup to yield the aldehyde.
Table 3: Common Reagents for Nitrile Group Transformations
| Transformation | Reagent(s) | Product Functional Group |
|---|---|---|
| Hydrolysis | H₃O⁺, heat or 1. NaOH, H₂O, heat; 2. H₃O⁺ | Carboxylic Acid |
| Reduction to Amine | 1. LiAlH₄, THF; 2. H₂O or H₂, Raney Ni | Primary Amine |
Cycloaddition Reactions of the Nitrile Group
The carbon-nitrogen triple bond of the nitrile can participate as a 2π component in cycloaddition reactions. One of the most significant applications in this area is the transition-metal-catalyzed [2+2+2] cycloaddition with two alkyne molecules to construct new, highly substituted pyridine rings. researchgate.netrsc.org Cobalt-catalyzed variants of this reaction are particularly effective. rsc.orgyoutube.com While this reaction builds a new pyridine ring and is not a simple modification of the existing one, it highlights a key reactivity pathway of the nitrile moiety.
Additionally, unactivated nitriles can participate in thermal pericyclic reactions, such as intramolecular Diels-Alder reactions where the cyano group functions as a dienophile, or in cyano-ene reactions. nih.gov These transformations typically require specific substrate geometries to overcome the high activation energy associated with the unactivated nitrile group. nih.gov
Functionalization of Aromatic C-H Bonds in Pyridine Core
While the C-I bond is the most reactive site for cross-coupling, the C-H bond at the C-6 position of the pyridine ring is a target for direct functionalization. The electron-withdrawing nature of the fluorine and nitrile substituents, along with the pyridine nitrogen, activates the ring C-H bonds towards metalation.
Directed ortho metalation (DoM) is a powerful strategy for regioselective C-H functionalization. By using a strong lithium base like lithium diisopropylamide (LDA) or n-butyllithium, the C-6 proton, being the most acidic C-H proton adjacent to the ring nitrogen, can be abstracted. researchgate.net The resulting organolithium intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new substituent exclusively at the C-6 position.
Furthermore, methods for late-stage functionalization of substituted pyridines have been developed, involving processes like C-H fluorination. nih.gov For 3,5-disubstituted pyridines, C-H activation can often be directed to the positions alpha to the nitrogen (C-2 and C-6), demonstrating the feasibility of modifying the C-6 position. nih.gov
Table 4: Table of Compounds
| Compound Name |
|---|
| This compound |
| Styrene |
| Vinyltributyltin |
| Lithium diisopropylamide (LDA) |
| n-Butyllithium |
| Diisobutylaluminium hydride (DIBAL-H) |
| Lithium aluminum hydride (LiAlH₄) |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Triphenylphosphine (PPh₃) |
| Tri-o-tolylphosphine (P(o-tol)₃) |
| XPhos |
| RuPhos |
| BINAP |
| BrettPhos |
| Sodium tert-butoxide (NaOt-Bu) |
Directed C-H Functionalization Strategies in the Presence of Halogens and Nitriles
The direct functionalization of C-H bonds is a powerful tool in organic synthesis, offering a more atom-economical approach compared to traditional cross-coupling reactions. For pyridine derivatives, C-H functionalization can be challenging due to the inherent electron deficiency of the ring, which makes it less susceptible to electrophilic attack. However, the presence of directing groups can overcome this limitation.
In this compound, the nitrile group at the C2 position can potentially act as a directing group for C-H activation at the C6 position. Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are known to coordinate to nitrogen-containing functional groups, facilitating the activation of adjacent C-H bonds. While the electron-withdrawing nature of the fluorine atoms at the C3 and C5 positions deactivates the ring towards electrophilic substitution, it can enhance the acidity of the remaining C-H bond at C6, making it more susceptible to deprotonation and subsequent metalation.
Table 1: Potential Directed C-H Functionalization Reactions of this compound
| Reaction Type | Catalyst/Reagent | Potential Product |
| Arylation | Pd(OAc)₂, PPh₃, Base | 6-Aryl-3,5-difluoro-4-iodo-pyridine-2-carbonitrile |
| Alkenylation | [RhCp*Cl₂]₂, AgSbF₆ | 6-Alkenyl-3,5-difluoro-4-iodo-pyridine-2-carbonitrile |
| Acylation | Ru(p-cymene)Cl₂, K₂CO₃ | 6-Acyl-3,5-difluoro-4-iodo-pyridine-2-carbonitrile |
The regioselectivity of these reactions would be a critical aspect to investigate, as the directing effect of the nitrile group would need to compete with any potential interference from the adjacent fluorine atom and the steric bulk of the iodine atom at C4.
Metalation Reactions (e.g., lithiation) and Subsequent Electrophilic Quenching
Metalation, particularly through the use of strong bases like lithium diisopropylamide (LDA), is a common strategy for the functionalization of pyridines. The regioselectivity of deprotonation is governed by the electronic effects of the substituents. In this compound, the C-H bond at the C6 position is the most likely site for deprotonation due to the combined electron-withdrawing effects of the nitrile and the two fluorine atoms, which increase its acidity.
Once the lithiated species is formed, it can be quenched with a variety of electrophiles to introduce new functional groups at the C6 position. This two-step process provides a versatile method for the synthesis of a wide range of 6-substituted pyridine derivatives.
Table 2: Plausible Metalation and Electrophilic Quenching of this compound
| Step 1: Metalation | Step 2: Electrophilic Quench | Potential Product |
| LDA, THF, -78 °C | DMF | 3,5-Difluoro-4-iodo-2-carbonitrile-6-carbaldehyde |
| n-BuLi, THF, -78 °C | MeI | 3,5-Difluoro-4-iodo-6-methyl-pyridine-2-carbonitrile |
| s-BuLi, TMEDA, -78 °C | Ph₂CO | (3,5-Difluoro-4-iodo-2-cyanopyridin-6-yl)(diphenyl)methanol |
The stability of the lithiated intermediate would be a key factor in the success of these reactions, as highly functionalized pyridines can sometimes undergo decomposition or rearrangement.
Other Electrophilic and Radical Transformations
Beyond C-H functionalization and metalation, the unique substitution pattern of this compound opens up possibilities for other types of transformations.
Electrophilic Transformations:
While the pyridine ring itself is electron-deficient, the iodine atom at the C4 position can participate in electrophilic reactions. For instance, it can be subjected to halogen exchange reactions or used in coupling reactions where it acts as an electrophilic partner. However, direct electrophilic substitution on the pyridine ring is generally difficult due to its deactivated nature.
Radical Transformations:
The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate a pyridyl radical. This radical can then participate in a variety of transformations, such as addition to alkenes or alkynes, or in radical-mediated cross-coupling reactions. The presence of the electron-withdrawing groups would influence the reactivity and selectivity of the radical intermediate.
Photoredox catalysis could be a particularly effective strategy for initiating radical reactions involving this compound, allowing for mild reaction conditions and high functional group tolerance.
Table 3: Potential Electrophilic and Radical Transformations
| Transformation Type | Reagents | Potential Product |
| Radical Cyclization | Alkene, Radical Initiator (e.g., AIBN) | Fused heterocyclic systems |
| Radical Arylation | Arylboronic acid, Photoredox catalyst | 4-Aryl-3,5-difluoro-pyridine-2-carbonitrile |
| Halogen Dance Reaction | Strong base (e.g., LDA) | Isomeric difluoro-iodo-pyridine-2-carbonitriles |
Computational and Theoretical Investigations of 3,5 Difluoro 4 Iodo Pyridine 2 Carbonitrile
Quantum Chemical Calculations for Structural and Electronic Characterization
Quantum chemical calculations are fundamental to modern chemistry, offering profound insights into molecular structure and electronic properties. These methods are particularly valuable for characterizing novel or complex compounds such as 3,5-Difluoro-4-iodo-pyridine-2-carbonitrile.
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often using a basis set like B3LYP/6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.govripublication.com These calculations reveal a planar pyridine (B92270) ring, slightly distorted by its bulky and electronegative substituents.
The presence of fluorine, iodine, and a carbonitrile group introduces significant electronic and steric effects that influence the molecule's final conformation. By mapping the potential energy surface, DFT can identify the lowest energy conformer, which is crucial for understanding how the molecule will interact with other chemical species. researchgate.net
Table 1: Predicted Structural Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| C-C (ring) Bond Length | ~1.39 Å |
| C-N (ring) Bond Length | ~1.34 Å |
| C-F Bond Length | ~1.35 Å |
| C-I Bond Length | ~2.10 Å |
| C-C≡N Bond Length | ~1.45 Å |
| C≡N Bond Length | ~1.15 Å |
| C-C-C (ring) Angle | ~118-122° |
| F-C-C Angle | ~117-120° |
| I-C-C Angle | ~119-121° |
Note: These are representative values derived from typical DFT calculations on similar substituted pyridines and may vary based on the specific computational method and basis set used.
Computational models are instrumental in predicting the spectroscopic signatures of molecules, which aids in their experimental identification and characterization.
NMR Spectroscopy: Theoretical calculations can predict the ¹³C and ¹H Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, the calculations would show significant deshielding of the carbon atoms bonded to the electronegative fluorine and nitrogen atoms, resulting in higher chemical shifts. The iodine atom's "heavy atom effect" would also influence the shifts of adjacent carbons.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. scirp.org Key predicted vibrational frequencies for this molecule would include C-F stretching modes, a strong C≡N nitrile stretch (typically around 2230 cm⁻¹), C-I stretching, and various C-C and C-N ring vibrations. bohrium.comscilit.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. bhu.ac.in The calculations for this molecule would likely predict absorption maxima corresponding to π→π* transitions within the aromatic pyridine ring, influenced by the electron-withdrawing and donating properties of the substituents.
Analysis of Molecular Orbital Theory and Reactivity Descriptors
Molecular orbital theory provides a framework for understanding the electronic structure and reactivity of molecules. By analyzing the frontier orbitals and electrostatic potential, one can predict how a molecule will behave in a chemical reaction.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for determining a molecule's reactivity. mdpi.com
HOMO: This orbital represents the region from which an electron is most likely to be donated. In this compound, the HOMO is expected to be distributed primarily over the pyridine ring and the iodine atom, which has lone pairs of electrons.
LUMO: This orbital represents the region where an electron is most likely to be accepted. The LUMO is anticipated to be localized over the electron-deficient pyridine ring, particularly near the cyano group, which is a strong electron-withdrawing group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. ripublication.commdpi.com A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive. mdpi.com For this highly functionalized pyridine, the gap is expected to be relatively small, suggesting significant chemical reactivity. scirp.org
Table 2: Predicted Frontier Orbital Properties
| Property | Predicted Value/Description |
|---|---|
| HOMO Energy | Relatively high (less negative), indicating electron-donating capability. |
| LUMO Energy | Low (more negative), indicating electron-accepting capability. |
| HOMO-LUMO Gap | Small to moderate, suggesting chemical reactivity. |
| HOMO Distribution | Localized on the pyridine ring and iodine atom. |
The Molecular Electrostatic Potential (ESP) map is a color-coded visualization of the total charge distribution on the surface of a molecule. avogadro.cc It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. researchgate.net
Red Regions (Negative ESP): These areas are electron-rich and are susceptible to attack by electrophiles. For this compound, negative potential is expected around the nitrogen atom of the pyridine ring, the fluorine atoms, and the nitrogen of the cyano group, all of which possess lone pairs of electrons. researchgate.netresearchgate.net
Blue Regions (Positive ESP): These areas are electron-poor and are susceptible to attack by nucleophiles. Positive potential is likely to be found on the carbon atoms of the pyridine ring, especially those adjacent to the electron-withdrawing fluorine and cyano groups. researchgate.net
The ESP map provides a clear, intuitive picture of the molecule's charge landscape, guiding the prediction of intermolecular interactions. mdpi.com
Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. physchemres.org
Electronegativity (χ): Represents the molecule's ability to attract electrons.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." scirp.orgmdpi.com
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
Local reactivity is described by Fukui functions , which identify the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. chemrxiv.org These calculations would pinpoint the most reactive sites on the this compound ring and its substituents, providing a detailed and quantitative map of its chemical reactivity.
Table 3: Definition of Global Reactivity Descriptors
| Descriptor | Formula | Description |
|---|---|---|
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer. |
| Chemical Softness (S) | 1 / η | Ease of polarization. |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry provides a powerful lens for examining the reactivity and transformation of molecules like this compound. Through the use of theoretical models and calculations, researchers can elucidate complex reaction mechanisms, predict the energetics and kinetics of reactions, and gain insights into the transient states that govern chemical transformations. These computational investigations are instrumental in understanding the behavior of highly functionalized pyridine rings in various chemical environments.
Energetics and Kinetics of SNAr Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction class for halogenated aromatic compounds. Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for investigating the energetics and kinetics of these reactions. Such studies typically focus on calculating the activation energies and reaction energies for the substitution of a leaving group, in this case, the iodide at the C4 position, by a nucleophile.
The presence of two electron-withdrawing fluorine atoms and a nitrile group on the pyridine ring is expected to significantly lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile and increase the positive charge on the carbon atom undergoing substitution. This, in turn, generally leads to a lower activation barrier for the SNAr reaction, making the compound more reactive towards nucleophiles.
A quantitative reactivity model for SNAr reactions has been developed that relies on computationally derived molecular descriptors. nih.gov These descriptors, such as the electron affinity (EA) and the molecular electrostatic potential (ESP) at the reaction center, can be used to predict the relative rates of SNAr reactions. nih.gov For this compound, a computational study would likely involve the calculation of these descriptors to predict its reactivity profile with various nucleophiles.
Table 1: Hypothetical Calculated Parameters for the SNAr Reaction of this compound with a Generic Nucleophile (Nu⁻)
| Parameter | Description | Hypothetical Value (kcal/mol) |
| ΔG‡ | Gibbs Free Energy of Activation | 15.2 |
| ΔE‡ | Electronic Energy of Activation | 14.8 |
| ΔG_rxn | Gibbs Free Energy of Reaction | -25.7 |
| ΔE_rxn | Electronic Energy of Reaction | -26.1 |
Note: The values in this table are hypothetical and serve to illustrate the typical outputs of a computational study on an SNAr reaction. Actual values would depend on the specific nucleophile and the level of theory used in the calculations.
Mechanistic Insights into Catalytic Transformations
Beyond SNAr reactions, computational modeling can provide profound insights into the mechanisms of various catalytic transformations that this compound could undergo. The presence of an iodo group makes this compound a suitable candidate for a range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
For instance, in a hypothetical palladium-catalyzed Suzuki coupling, DFT calculations could be employed to model the initial oxidative addition of the C-I bond of this compound to a Pd(0) complex. The calculations would reveal the geometry of the transition state and the associated energy barrier for this crucial step.
Intermolecular Interactions and Adsorption Studies
While no specific computational studies on the intermolecular interactions or adsorption behavior of this compound are currently available in the public domain, this area represents a potentially significant field of investigation. The unique electronic features of this molecule, including the electron-rich nitrogen atom, the electron-deficient pyridine ring, and the polarizable iodine atom, suggest that it could participate in a variety of non-covalent interactions.
Computational methods could be employed to study:
Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with Lewis bases.
π-π Stacking: The aromatic pyridine ring could engage in stacking interactions with other aromatic systems.
Hydrogen Bonding: The nitrogen atom of the pyridine ring and the nitrile group can act as hydrogen bond acceptors.
Strategic Role in Advanced Organic Synthesis and Material Science Research
Key Building Block for the Construction of Diverse Functionalized Pyridine (B92270) Derivatives
The pyridine scaffold is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. lifechemicals.com Consequently, methods for the synthesis of substituted pyridines are of paramount importance. 3,5-Difluoro-4-iodo-pyridine-2-carbonitrile serves as an excellent starting material for creating diverse, highly substituted pyridine derivatives due to the orthogonal reactivity of its functional groups.
The key reactive sites on the molecule are:
The C4-Iodo Group: The carbon-iodine bond is particularly susceptible to a wide range of metal-catalyzed cross-coupling reactions. This allows for the introduction of various carbon-based substituents (alkyl, alkenyl, alkynyl, aryl) at the 4-position of the pyridine ring. A notable example is the Sonogashira cross-coupling reaction, which has been successfully employed to couple terminal alkynes with similar bromo-cyano-fluoro pyridine nuclei, demonstrating a pathway to access alkynyl-substituted pyridines. soton.ac.uk
The C3 and C5-Fluoro Groups: The pyridine ring is rendered electron-deficient by the nitrogen atom and the cyano group, which facilitates nucleophilic aromatic substitution (SNAr) of the fluorine atoms. ossila.com This allows for the introduction of oxygen, nitrogen, or sulfur-based nucleophiles at the 3- and 5-positions.
The C2-Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions or be used to construct other heterocyclic rings.
This multi-faceted reactivity allows chemists to selectively modify the molecule in a stepwise fashion, leading to a broad spectrum of complex pyridine structures that would be difficult to access through other synthetic routes.
Table 1: Potential Reactions for Functionalization
| Reactive Site | Reaction Type | Potential Reagents | Resulting Functionality |
|---|---|---|---|
| C4-Iodo | Suzuki Coupling | Arylboronic acids | Aryl group |
| C4-Iodo | Sonogashira Coupling | Terminal alkynes | Alkynyl group |
| C4-Iodo | Heck Coupling | Alkenes | Alkenyl group |
| C4-Iodo | Stille Coupling | Organostannanes | Various organic groups |
| C3/C5-Fluoro | Nucleophilic Aromatic Substitution (SNAr) | Alcohols, Amines, Thiols | Ether, Amine, Thioether linkages |
| C2-Cyano | Hydrolysis | H₂O, H⁺/OH⁻ | Carboxylic acid, Amide |
Precursor for Elaborate Molecular Architectures in Chemical Library Synthesis
The generation of chemical libraries containing novel molecular scaffolds is a cornerstone of modern drug discovery and materials science. The goal is to produce a large number of structurally diverse compounds for high-throughput screening. This compound is an ideal precursor for such libraries due to its capacity for divergent synthesis.
Starting from this single compound, chemists can apply a variety of reaction conditions to its different reactive sites to rapidly generate a large family of related but structurally distinct molecules. For instance, a library could be constructed by first performing a Suzuki coupling at the C4 position with a set of 20 different arylboronic acids. Each of these 20 products could then be reacted with a set of 20 different amines via SNAr at the C5-fluoro position, theoretically yielding 400 unique compounds. This combinatorial approach enables the efficient exploration of chemical space around the pyridine core. Research has demonstrated the synthesis and screening of focused libraries of pyridine dicarbonitriles as potential therapeutics, highlighting the value of this molecular framework in generating compounds for biological evaluation. researchgate.net
Application in the Synthesis of Optoelectronic Materials and Devices
The unique electronic properties of fluorinated and cyanated pyridine rings make them attractive components for advanced organic materials used in electronic and optoelectronic devices.
Organic Light-Emitting Diodes (OLEDs) are a dominant technology in modern displays and lighting. Third-generation OLEDs utilize emitters that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of 100%. ossila.com
TADF molecules are typically designed with a donor-acceptor (D-A) structure to achieve a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). The pyridine-3,5-dicarbonitrile (B74902) unit has been identified as a potent electron-accepting core for the construction of highly efficient TADF emitters. rsc.orgbeilstein-journals.orgbeilstein-journals.org
This compound serves as a key building block for these emitters. The synthesis involves replacing the iodo and fluoro groups with electron-donating moieties (such as carbazole (B46965) or phenoxazine (B87303) derivatives) through cross-coupling and SNAr reactions. ossila.combeilstein-journals.org The resulting D-A or D-A-D molecules possess the necessary electronic structure for efficient TADF. OLED devices fabricated with emitters based on a pyridine-3,5-dicarbonitrile core have shown excellent performance, including high external quantum efficiencies and slow efficiency roll-off at high brightness. rsc.orgnih.gov
Table 2: Representative TADF Emitter Core Structures Derived from Pyridine-Carbonitriles
| Acceptor Core | Typical Donor Groups | Resulting Emission Color | Key Performance Metric |
|---|---|---|---|
| Pyridine-3,5-dicarbonitrile | Carbazole | Blue / Sky-Blue | High External Quantum Efficiency (up to ~30%) nih.gov |
| Pyridine-3,5-dicarbonitrile | Phenoxazine | Orange-Red | Slow Efficiency Roll-off rsc.org |
Beyond TADF emitters, fluorinated pyridine derivatives are valuable in a broader range of materials science applications. The incorporation of highly fluorinated moieties can enhance the thermal stability, oxidative resistance, and hydrophobicity of polymers and other materials. mdpi.com The electron-deficient nature of the 3,5-difluoro-pyridine-2-carbonitrile core makes it a candidate for use in electron-transporting materials in organic electronics or as a component in the synthesis of functional polymers and supramolecular assemblies. researchgate.net
Synthetic Intermediate for Agrochemical Research Scaffolds
The pyridine ring is a critical component in many commercially successful agrochemicals, including herbicides, insecticides, and fungicides. semanticscholar.org The introduction of fluorine atoms and trifluoromethyl groups into these molecules often leads to enhanced biological activity, metabolic stability, and bioavailability.
This compound is a valuable intermediate for accessing novel agrochemical scaffolds. Its functional handles allow for the systematic modification of the pyridine core to perform structure-activity relationship (SAR) studies. For example, the iodo group can be replaced with various moieties to probe interactions with a biological target, while the fluoro and cyano groups modulate the electronic properties and metabolic stability of the potential agrochemical. The development of pesticides containing trifluoromethylpyridine moieties, for instance, has seen a rapid increase, underscoring the importance of fluorinated pyridine intermediates in this sector. semanticscholar.org
Future Research Trajectories and Scholarly Perspectives
Development of Sustainable and Atom-Economical Synthetic Protocols
The synthesis of highly substituted pyridines often relies on multi-step sequences that can be resource-intensive and generate significant waste. Future research is increasingly directed towards developing more sustainable and atom-economical methods. For a molecule like 3,5-Difluoro-4-iodo-pyridine-2-carbonitrile, this involves moving away from classical, stoichiometric reactions towards catalytic and environmentally benign alternatives.
Key areas of focus include:
Catalytic C-H Functionalization: Directing C-H activation and functionalization on simpler pyridine (B92270) precursors offers a highly atom-economical route, minimizing the need for pre-functionalized starting materials. nih.gov Research into rhodium-catalyzed C-H bond functionalization for pyridine synthesis exemplifies this approach, which could be adapted for fluorinated and iodinated analogues. nih.gov
Earth-Abundant Metal Catalysis: A significant challenge in contemporary synthesis is the replacement of precious metal catalysts (e.g., palladium, platinum) with more sustainable, earth-abundant alternatives. researchgate.net Developing protocols using catalysts based on elements like lanthanides for transformations such as pyridine dearomatization could provide efficient and cost-effective synthetic pathways. researchgate.net
Benign Reaction Media: The use of water as a solvent is a key characteristic of green synthesis. nih.gov Future protocols could adapt base-promoted selective amination techniques, which have been successfully applied to polyhalogenated pyridines in aqueous media, to introduce other functionalities onto the 3,5-difluoro-4-iodopyridine (B1398516) scaffold. nih.govacs.org
One-Pot Reactions: Designing one-pot procedures that combine multiple synthetic steps, such as C-H alkenylation followed by in situ electrocyclization and aromatization, can significantly improve efficiency and reduce waste from intermediate purification steps. nih.gov
Table 1: Comparison of Synthetic Approaches for Functionalized Pyridines
| Feature | Traditional Synthetic Methods | Emerging Sustainable Protocols |
| Catalyst | Often rely on precious metals (Pd, Pt, Rh). | Focus on earth-abundant metals (e.g., Lanthanides). researchgate.net |
| Atom Economy | Can be low due to multi-step processes and use of stoichiometric reagents. | High, through methods like C-H functionalization and cycloadditions. nih.govmdpi.com |
| Solvents | Typically use organic solvents. | Emphasis on environmentally benign media like water. nih.gov |
| Efficiency | Often require isolation and purification of intermediates. | Improved through one-pot and tandem reactions. nih.gov |
| Waste Generation | Can be significant. | Minimized by catalytic cycles and high atom economy. |
Discovery of Unprecedented Reactivity Patterns for Selective Functionalization
The unique substitution pattern of this compound offers multiple reactive sites, making chemoselective functionalization a primary research objective. The distinct electronic properties of the C-F, C-I, and C-CN bonds, along with the different positions on the pyridine ring (C2, C4, C6), allow for targeted modifications.
Future research will likely explore:
Orthogonal Reactivity: The significant difference in bond strength and reactivity between the C-I and C-F bonds is ripe for exploitation. The C-I bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), leaving the more robust C-F bonds intact for subsequent transformations.
Site-Selective Halogenation/Substitution: While the target molecule is already halogenated, research into designed phosphine (B1218219) reagents for selective C-H halogenation at the remaining C-6 position could provide routes to even more complex polyhalogenated pyridines. researchgate.netacs.orgchemrxiv.org Computational studies suggest that such reactions can proceed via an SNAr pathway, with phosphine elimination being the rate-determining step. acs.org
Nitrile Group Transformations: The 2-carbonitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used in cycloaddition reactions to build fused heterocyclic systems. Exploring these transformations in the context of the heavily fluorinated and iodinated ring is a key research avenue.
Dearomatization Reactions: Catalytic dearomatization of pyridine derivatives is a powerful strategy for accessing valuable nitrogenous products like dihydropyridines. researchgate.netnih.gov Applying stereoselective dearomatization protocols to this compound could yield novel, non-planar scaffolds with potential biological activity. nih.gov
Table 2: Potential Selective Functionalization Sites and Reactions
| Reactive Site | Potential Reaction Type | Reagents/Catalysts | Resulting Structure |
| C4-Iodine | Cross-Coupling (e.g., Suzuki) | Arylboronic acid, Pd catalyst, Base | 4-Aryl-3,5-difluoropyridine-2-carbonitrile |
| C2-Nitrile | Hydrolysis | Acid or Base | 3,5-Difluoro-4-iodopicolinamide/acid |
| C6-Hydrogen | C-H Functionalization/Halogenation | Designed Phosphine Reagents, Halide Source | 6-Halo-3,5-difluoro-4-iodopyridine-2-carbonitrile |
| Pyridine Ring | Reductive Dearomatization | Organolanthanide catalyst, H-source | Functionalized Dihydropyridine |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher reproducibility, and simplified scalability. nih.gov The application of these technologies to the synthesis and functionalization of this compound is a promising future direction.
Key opportunities include:
Continuous Manufacturing: Flow reactors can be used for the continuous synthesis of the target compound or its precursors, enabling on-demand production and avoiding the storage of large quantities of reactive intermediates. nih.govbeilstein-journals.org
Automated Optimization: Integrating flow systems with automated self-optimizing platforms that use algorithms like Bayesian optimization can rapidly identify optimal reaction conditions (temperature, residence time, stoichiometry) with minimal human intervention. nih.govresearchgate.net
Multi-Step Telescoped Synthesis: Flow chemistry is well-suited for "telescoping" multi-step synthetic sequences, where the output from one reactor flows directly into the next without intermediate workup or purification. uc.pt This could be applied to synthesize derivatives of this compound in a highly efficient manner. uc.ptrsc.org
Accessing Novel Reaction Space: The precise control over temperature and pressure in flow reactors allows chemists to safely explore reaction conditions that are difficult or hazardous to achieve in batch, potentially unlocking novel reactivity patterns.
Table 3: Comparison of Batch vs. Flow Synthesis for Pyridine Derivatives
| Parameter | Batch Synthesis | Flow Chemistry |
| Scalability | Often requires re-optimization for different scales. | Scaled by running the system for longer periods. nih.gov |
| Safety | Poor heat transfer can lead to thermal runaways. | Superior heat and mass transfer enhances safety. |
| Control | Limited control over reaction parameters. | Precise control over temperature, pressure, residence time. nih.gov |
| Reproducibility | Can vary between batches. | High, due to steady-state conditions. nih.gov |
| Automation | Difficult to fully automate. | Amenable to integration with self-optimizing systems. researchgate.netrsc.org |
Leveraging Advanced Computational Tools for Rational Molecular Design and Property Prediction
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new molecules. For a compound like this compound, these tools can provide deep insights into its properties and guide synthetic efforts.
Future applications of computational tools include:
Reactivity Prediction: Quantum chemical calculations can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of selective functionalization strategies. acs.org
Mechanism Elucidation: Computational studies can elucidate complex reaction mechanisms, such as those involved in catalytic C-H functionalization or dearomatization, helping to optimize reaction conditions and catalyst design. researchgate.netacs.org
Drug and Materials Design: If this compound is used as a scaffold, molecular docking and dynamics simulations can predict how its derivatives will bind to biological targets (e.g., protein kinases) or self-assemble into materials with desired properties. nih.govrsc.orgresearchgate.net The pyridine motif is known to improve biochemical potency, metabolic stability, and permeability in drug candidates. nih.gov
Property Prediction: In silico methods can predict a wide range of physicochemical properties, such as solubility, lipophilicity, and electronic properties (HOMO/LUMO levels), which are crucial for applications in both medicinal and materials chemistry. nbinno.com
Table 4: Application of Computational Tools in Pyridine Chemistry
| Computational Method | Predicted Property / Application | Relevance to this compound |
| Density Functional Theory (DFT) | Reaction pathways, transition states, electronic structure. | Elucidating mechanisms for selective functionalization. researchgate.net |
| Molecular Docking | Binding affinity and mode to a biological target. | Designing potential enzyme inhibitors (e.g., for PIM-1 kinase). acs.org |
| Molecular Dynamics (MD) Simulations | Dynamic stability of ligand-protein complexes. | Assessing the stability of designed inhibitors in a biological environment. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on molecular descriptors. | Guiding the synthesis of derivatives with enhanced potency. |
Contribution to the Advancement of Emerging Fields in Synthetic and Materials Chemistry
The unique combination of functional groups on this compound makes it a valuable building block for several cutting-edge fields. The incorporation of fluorine is a well-established strategy in drug design to enhance properties like metabolic stability and binding affinity. nbinno.commdpi.com
Potential contributions include:
Medicinal Chemistry: Pyridine and its derivatives are among the most prevalent heterocyclic scaffolds in FDA-approved drugs. nih.gov This compound could serve as a key intermediate for synthesizing novel kinase inhibitors, antiviral agents, or central nervous system drugs, where the fluorine atoms can modulate pKa and lipophilicity. nih.govnbinno.com
Agrochemicals: Fluorinated compounds are crucial in the development of modern herbicides, insecticides, and fungicides. nbinno.com The 3,5-difluoro-4-iodopyridine core can be elaborated to create new crop protection agents with improved efficacy and environmental profiles.
Materials Science: Fluorinated aromatic systems are of great interest for creating advanced materials such as high-performance polymers and organic electronics (e.g., OLEDs). nbinno.comnih.gov The high thermal and chemical stability conferred by the C-F bonds, combined with the potential for electronic tuning through the nitrile and iodo groups, makes this scaffold attractive for developing novel organic semiconductors or liquid crystals. nbinno.comnih.gov The pyridine-3,5-dicarbonitrile (B74902) fragment, in particular, has been explored in electron-transporting materials. beilstein-journals.org
Table 5: Potential Applications in Emerging Fields
| Field | Rationale for Use | Potential End Product |
| Medicinal Chemistry | Fluorine enhances metabolic stability and binding affinity; pyridine is a key pharmacophore. nih.govnbinno.com | Kinase inhibitors, antiviral agents, CNS drugs. acs.orgnbinno.com |
| Agrochemistry | Fluorinated heterocycles are common in modern pesticides. nbinno.com | Novel herbicides, insecticides, fungicides. |
| Materials Science | Fluorination imparts thermal/chemical stability; pyridine-dicarbonitrile is an electron-accepting unit. nbinno.combeilstein-journals.org | Organic semiconductors for OLEDs, high-performance polymers. |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3,5-Difluoro-4-iodo-pyridine-2-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and fluorination steps. For example, fluorinated pyridine derivatives are often synthesized via nucleophilic substitution using iodine sources (e.g., NaI in acidic conditions) and fluorinating agents (e.g., DAST). Reaction temperature (0–60°C) and solvent polarity (DMF or THF) critically affect regioselectivity and yield. Post-synthesis purification via column chromatography with silica gel (hexane/EtOAc gradients) is recommended to isolate high-purity product .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data contradictions resolved?
- Methodological Answer :
- 19F NMR : Confirms fluorine positions and detects impurities.
- 13C NMR : Identifies nitrile and iodine substituents via distinct shifts (e.g., C≡N at ~115 ppm).
- HRMS : Validates molecular formula.
Contradictions between predicted and observed signals (e.g., unexpected splitting in 1H NMR) may arise from solvent interactions or dynamic processes. Cross-validation with X-ray crystallography (if crystalline) or computational modeling (DFT) resolves ambiguities .
Q. How does the electron-deficient nature of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine and nitrile groups activate the pyridine ring for nucleophilic aromatic substitution (SNAr). For example, iodine at the 4-position can be replaced by Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh3)4) and aryl boronic acids. Optimizing base (K2CO3 vs. Cs2CO3) and solvent (toluene vs. DMF) is critical to suppress side reactions like dehalogenation .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in functionalizing this compound?
- Methodological Answer : Regioselectivity is governed by steric and electronic factors. Computational tools (e.g., Fukui function analysis) predict reactive sites. For instance, the 4-iodo position is more reactive in SNAr due to lower electron density. Directed ortho-metalation (DoM) using LDA or TMPZnCl·LiCl can selectively deprotonate positions adjacent to fluorine for further functionalization .
Q. How can computational modeling guide the design of derivatives for specific biological targets?
- Methodological Answer :
- Docking Studies : Predict binding affinity to enzymes (e.g., kinases) using AutoDock Vina.
- QSAR Modeling : Correlate substituent effects (e.g., fluorine vs. iodine) with activity.
For example, replacing iodine with a trifluoromethyl group may enhance lipophilicity, improving blood-brain barrier penetration. MD simulations assess stability of ligand-target complexes .
Q. What are the challenges in scaling up reactions involving this compound, and how are they mitigated?
- Methodological Answer : Key challenges include:
- Exothermic fluorination : Use flow reactors to control temperature.
- Iodine volatility : Optimize vacuum distillation parameters.
- Catalyst poisoning : Pre-treat Pd catalysts with ligands (e.g., SPhos) to enhance stability. Process analytical technology (PAT) monitors reaction progress in real-time .
Q. How do solvent effects influence the photophysical properties of this compound-based TADF emitters?
- Methodological Answer : Solvent polarity alters charge-transfer states. In non-polar solvents (toluene), emission peaks redshift due to stabilized excited states. Time-resolved fluorescence spectroscopy quantifies triplet harvesting efficiency. Admixtures with carbazole donors enhance spin-orbit coupling for improved TADF performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
